![molecular formula C19H20ClNO4 B2745643 2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1324139-95-8](/img/structure/B2745643.png)
2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
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Description
2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate, also known as CMEP, is a chemical compound that has been widely studied for its potential therapeutic applications. CMEP is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system (CNS).
Scientific Research Applications
Theoretical Study on Corrosion Inhibitors
A study by Zarrouk et al. (2014) explored the inhibition efficiencies of quinoxalines compounds, including structures similar to the target compound, as corrosion inhibitors for copper in nitric acid media. This research utilized quantum chemical calculations to determine the relationship between molecular structures and their inhibition efficiency, providing a theoretical foundation for the application of such compounds in protecting metals from corrosion (Zarrouk et al., 2014).
Antitumor Activity
Research by Liu et al. (2018) on ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, a compound with structural similarities, demonstrated distinct inhibition of cancer cell line proliferation. This suggests potential applications of related compounds in developing antitumor agents (Liu et al., 2018).
Herbicidal Activity
Hayashi and Kouji (1990) synthesized geometrical isomers of a compound (AKH-7088) with a core structure that shares functional similarities, examining their herbicidal effects on various broadleaf weeds. This study indicates the potential agricultural applications of such chemical structures in controlling weed growth without significantly affecting crops like soybeans (Hayashi & Kouji, 1990).
properties
IUPAC Name |
[2-(2-chloro-4-methylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-3-24-15-7-5-14(6-8-15)11-19(23)25-12-18(22)21-17-9-4-13(2)10-16(17)20/h4-10H,3,11-12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRGPPLNQOMVRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate |
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